molecular formula C21H17ClN4O3 B2705220 1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone CAS No. 893945-29-4

1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone

Cat. No.: B2705220
CAS No.: 893945-29-4
M. Wt: 408.84
InChI Key: UWGSHLLJIYRTIS-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle known for its role in kinase inhibition and anticancer applications. The structure includes a 5-chloro-2-methylphenyl group at the pyrazole N1 position and a 3-methoxy-substituted phenyl ring linked via an ether bond to the pyrimidine C4 position. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest its relevance in medicinal chemistry .

Properties

IUPAC Name

1-[4-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-12-4-6-15(22)9-17(12)26-20-16(10-25-26)21(24-11-23-20)29-18-7-5-14(13(2)27)8-19(18)28-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGSHLLJIYRTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)OC4=C(C=C(C=C4)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is typically achieved by the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro and methyl groups: This step involves the selective chlorination and methylation of the phenyl ring.

    Coupling with the methoxyphenyl ethanone moiety: This is usually done through an etherification reaction, where the pyrazolo[3,4-d]pyrimidine core is linked to the methoxyphenyl ethanone moiety.

Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The chloro and methyl groups on the phenyl ring can enhance the compound’s binding affinity to these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects: The target’s 5-chloro-2-methylphenyl group may enhance hydrophobic interactions compared to methyl or methoxymethyl substituents in Examples 33 and 72. The ethanone moiety’s position (para to methoxy) likely increases electron-withdrawing effects, improving stability and binding selectivity .

Synthetic Accessibility :

  • The target compound’s synthesis is hypothesized to involve ether bond formation, which is less resource-intensive than palladium-mediated couplings in Example 72 .

Pharmacological Potential: Chromenone-containing analogs (Examples 72, 33) exhibit rigid structures suited for intercalation, whereas the target’s flexibility may favor allosteric binding .

Biological Activity

The compound 1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone belongs to a class of organic compounds known for their diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrazolo[3,4-d]pyrimidine core with various substituents that influence its biological activity. The presence of the 5-chloro-2-methylphenyl group and the 3-methoxyphenyl moiety are crucial for its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H19ClN6O3
Molecular Weight404.85 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes.

Target Enzymes

  • Cyclin-dependent Kinases (CDKs) : The compound has shown potential in inhibiting CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
  • Cyclooxygenase (COX) : Similar compounds within the pyrazolo[3,4-d]pyrimidine class have demonstrated COX inhibitory activity, which is significant for anti-inflammatory effects .

Anticancer Activity

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values around 3.79 µM indicate potent activity against this cell line.
  • A549 (lung cancer) : Compounds similar to the target compound have shown IC50 values ranging from 0.75 to 4.21 µM, suggesting effective inhibition of cell proliferation .

Anti-inflammatory Activity

The compound's structural analogs have been investigated for their anti-inflammatory properties, particularly through COX inhibition:

  • Inhibition Potency : Some derivatives reported an IC50 of 1.33 µM against COX-II, indicating strong potential as anti-inflammatory agents .

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

  • Chahal et al. (2023) : This study highlighted the development of COX-II inhibitors with pyrazolo[3,4-d]pyrimidine structures showing promising results in reducing inflammation and pain associated with chronic conditions .
  • Wei et al. (2022) : This research identified new derivatives that exhibited significant anticancer activity against A549 cells with IC50 values demonstrating effectiveness in inhibiting tumor growth through apoptosis induction .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound contains a pyrazolo[3,4-d]pyrimidine core substituted with a 5-chloro-2-methylphenyl group at position 1 and a 3-methoxy-4-acetylphenoxy group at position 3. The chloro and methyl substituents on the aryl ring enhance lipophilicity and target binding, while the methoxy group modulates electronic properties and solubility. The ethanone moiety may participate in hydrogen bonding or serve as a metabolic handle for derivatization .

Q. What synthetic methodologies are commonly used to prepare pyrazolo[3,4-d]pyrimidine derivatives?

A typical approach involves cyclocondensation of substituted pyrazole precursors with chloroacetamide derivatives under reflux conditions. For example, N-arylsubstituted α-chloroacetamides react with 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one to install substituents at specific positions. Reaction optimization includes temperature control (e.g., 50°C for acid-catalyzed steps) and solvent selection (e.g., aqueous HCl for crystallization) .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., δ 8.79 ppm for pyrimidine protons in DMSO-d6) .
  • LC-MS : For molecular ion verification (e.g., m/z 361.0 [M+H]+ observed in positive mode) .
  • Melting point analysis : To assess purity (e.g., 134–135°C for crystalline derivatives) .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step of the pyrazolo[3,4-d]pyrimidine scaffold?

Low yields (e.g., 52.7% in stepwise reactions) often arise from steric hindrance or competing side reactions. Strategies include:

  • Temperature modulation : Heating to 50°C improves solubility of intermediates in aqueous HCl .
  • Catalyst screening : Lewis acids like AlCl₃ enhance Friedel-Crafts acylation efficiency in related ethanone syntheses .
  • Protecting groups : Temporary protection of reactive sites (e.g., tetrahydropyranyl groups) can prevent undesired side reactions .

Q. What experimental designs address conflicting data in kinase inhibition assays?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration variations). To mitigate:

  • Dose-response curves : Use 8–12 concentration points to improve accuracy .
  • Orthogonal assays : Validate kinase inhibition (e.g., FLT3, VEGFR2) via Western blotting of phosphorylated targets in cell lysates .
  • Control compounds : Include known inhibitors (e.g., midostaurin for FLT3) to benchmark activity .

Q. How can computational modeling predict the compound’s interaction with non-kinase targets?

Molecular docking studies using software like AutoDock Vina can identify potential off-target interactions. For example:

  • Glucokinase binding : The pyrazolo[3,4-d]pyrimidine scaffold may occupy the allosteric site near α-D-glucopyranose, as seen in PDB ID 4IXC .
  • Solvent accessibility : Prioritize docking poses with <1.5 Å RMSD to crystallized ligands to reduce false positives .

Methodological Considerations

Q. What strategies optimize regioselectivity in pyrazole-epoxide reactions?

Regioselectivity challenges in pyrazole synthesis (e.g., 1,5-diarylpyrazole formation) are addressed via:

  • Directing groups : Electron-withdrawing substituents (e.g., nitro) orient electrophilic attack at specific positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic addition at the less hindered carbon of epoxides .

Q. How do researchers validate metabolic stability of the ethanone moiety?

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Isotope labeling : Use ¹⁴C-labeled ethanone to track metabolic byproducts in urine/bile .

Data Interpretation and Troubleshooting

Q. How to interpret conflicting NMR signals in aromatic regions?

Overlapping peaks in aryl protons (e.g., δ 7.2–8.5 ppm) can be resolved via:

  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity .
  • Deuteration : Replace exchangeable protons (e.g., -OH) with deuterium to simplify splitting patterns .

Q. What statistical methods analyze dose-dependent toxicity in in vivo models?

  • Probit analysis : Quantifies LD₅₀ values in zebrafish or murine models.
  • Kaplan-Meier survival curves : Compare tumor regression rates in xenograft studies (e.g., 10 mg/kg dose over 18 days) .

Tables for Key Data

Q. Table 1: Representative Synthetic Yields

StepReaction ConditionsYieldReference
5HCl in H₂O, 50°C52.7%
FinalFriedel-Crafts acylation69.4%

Q. Table 2: Biological Activity Metrics

TargetIC₅₀ (nM)Assay TypeReference
FLT312.3Cell-based
VEGFR28.7Zebrafish

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